N-(2-methoxyphenyl)morpholine-4-carboxamide
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Overview
Description
N-(2-methoxyphenyl)morpholine-4-carboxamide is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing one nitrogen atom and one oxygen atom, attached to a carboxamide group and a 2-methoxyphenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)morpholine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyaniline with morpholine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product.
Another approach involves the use of 2-methoxyphenyl isocyanate and morpholine. The reaction is carried out in an inert atmosphere, such as nitrogen, and the mixture is stirred at elevated temperatures to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives such as N-(2-hydroxyphenyl)morpholine-4-carboxamide.
Reduction: Reduced derivatives such as N-(2-methoxyphenyl)morpholine-4-amine.
Substitution: Substituted derivatives such as N-(2-chlorophenyl)morpholine-4-carboxamide.
Scientific Research Applications
N-(2-methoxyphenyl)morpholine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N-(2-methoxyphenyl)morpholine-4-carboxamide can be compared with other morpholine derivatives, such as:
- N-(4-methoxyphenyl)morpholine-4-carboxamide
- N-(2-chlorophenyl)morpholine-4-carboxamide
- N-(2-hydroxyphenyl)morpholine-4-carboxamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. This compound is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-(2-methoxyphenyl)morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-11-5-3-2-4-10(11)13-12(15)14-6-8-17-9-7-14/h2-5H,6-9H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACWEMYQLYXRGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49668326 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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